N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiadiazole derivatives and piperazine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Amidation: reactions to form the acetamide linkage.
Cyclization: reactions to construct the benzothiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole derivatives: Known for their applications in organic electronics and as bioactive molecules.
Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other benzothiadiazole or piperazine derivatives.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(20-14-4-5-16-17(11-14)22-26-21-16)13-24-9-7-23(8-10-24)12-15-3-1-2-6-19-15/h1-6,11H,7-10,12-13H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBNGXCWOZOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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